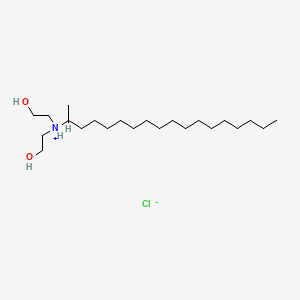
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a nitrogen atom, which is further bonded to an octadecane chain. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride typically involves the reaction of 2-aminooctadecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminooctadecane+ethylene oxide→N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane
The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate: Similar in structure but contains a phenyl group instead of an octadecane chain.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of an octadecane chain.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is unique due to its long octadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is required, such as in drug delivery and cosmetic formulations.
Propriétés
Numéro CAS |
56167-14-7 |
|---|---|
Formule moléculaire |
C22H48ClNO2 |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-octadecan-2-ylazanium;chloride |
InChI |
InChI=1S/C22H47NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)23(18-20-24)19-21-25;/h22,24-25H,3-21H2,1-2H3;1H |
Clé InChI |
PFPGIXKPSJZLHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


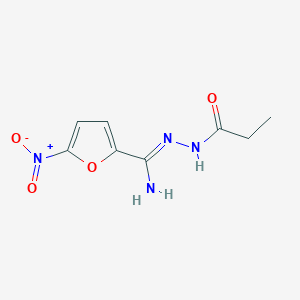
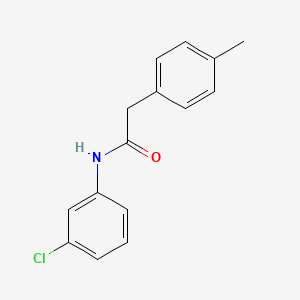
![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
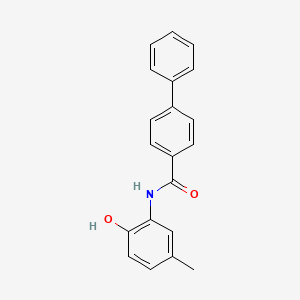

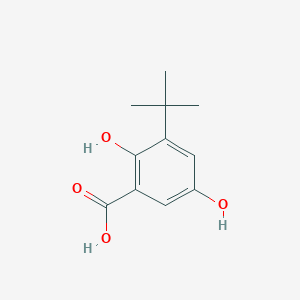

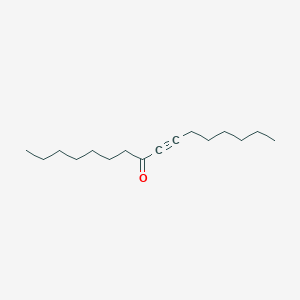

![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
